2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide
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Overview
Description
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases, calcium channel antagonists, and hypoglycemic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of fluorescent probes and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets such as protein kinases and calcium channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with similar biological activities.
2,3-Cyclopentenopyridine: Another related compound used in various synthetic applications.
Uniqueness
2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide is unique due to its specific functional groups (amino, cyano, and carbohydrazide) that confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
384860-52-0 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H11N5O/c11-4-6-8(10(16)15-13)5-2-1-3-7(5)14-9(6)12/h1-3,13H2,(H2,12,14)(H,15,16) |
InChI Key |
SVRHXYNTVYYITC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(=O)NN)C#N)N |
Origin of Product |
United States |
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